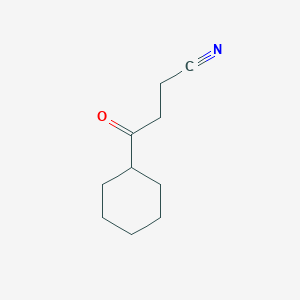

4-Cyclohexyl-4-oxobutanenitrile

Description

4-Cyclohexyl-4-oxobutanenitrile is a nitrile derivative characterized by a cyclohexyl group and a ketone (oxo) substituent on the fourth carbon of a butanenitrile backbone. Its structure can be represented as NC-(CH₂)₂-C(O)-C₆H₁₁, where the nitrile group occupies the terminal position, and the cyclohexyl and oxo groups are attached to the adjacent carbon. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or specialty materials due to its dual functional groups (nitrile and ketone), which enable diverse reactivity in nucleophilic additions, reductions, or cyclization reactions .

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-cyclohexyl-4-oxobutanenitrile |

InChI |

InChI=1S/C10H15NO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h9H,1-7H2 |

InChI Key |

KTGSUCRDRMDCGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC#N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis Applications

4-Cyclohexyl-4-oxobutanenitrile serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Michael Addition Reactions : The compound can act as a Michael acceptor, where nucleophiles add to the β-carbon position. This reaction is facilitated by the stabilization provided by the nitrile and carbonyl groups, making it useful in synthesizing more complex molecules .

- Synthesis of Pharmaceuticals : The compound's reactivity allows it to be incorporated into pharmaceutical compounds. For instance, it has been used in the synthesis of inhibitors targeting specific biological pathways, such as those involved in cardiovascular diseases .

Material Science Applications

The compound's unique functional groups also suggest potential applications in material science:

- Polymer Chemistry : Its reactivity may allow it to be used as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced properties such as increased strength or thermal stability.

Table 1: Summary of Potential Applications

Case Study: Synthesis of Cardiovascular Inhibitors

A patent describes the use of this compound derivatives as effective inhibitors of ROMK (renal outer medullary potassium channel), which are crucial for treating conditions such as hypertension and heart failure. The study outlines how modifications to the base compound can enhance its efficacy as a therapeutic agent .

Case Study: Reactivity Studies

Research has shown that compounds similar to this compound exhibit significant reactivity towards nucleophiles, suggesting that this compound could play a role in developing new synthetic pathways or materials. Understanding these interactions can provide insights into its behavior in biological systems and its utility in synthetic chemistry .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

Functional Group Placement : In 4-(2-Oxocyclohexyl)butanenitrile, the ketone is on the cyclohexane ring rather than the butanenitrile chain, altering electronic effects and reactivity toward nucleophiles .

Aromatic vs. Aliphatic Systems : 4-Cyclopropylcarbonylphenylacetonitrile introduces an aromatic phenyl group, which may increase rigidity and π-π stacking interactions in crystal lattices compared to aliphatic systems .

Physicochemical and Reactivity Profiles

Table 2: Comparative Properties

Research Findings :

- Synthetic Utility: The ketone group in this compound enables enolate formation for C–C bond formation, while the nitrile can be hydrolyzed to carboxylic acids or reduced to amines. In contrast, the ester group in 4-Cyclopentyl-3-oxo-butyric acid ethyl ester offers easier hydrolytic cleavage for carboxylic acid generation .

- Stability : The cyclohexyl group in the target compound may confer greater thermal stability than cyclopropane-containing analogs, which are prone to ring-opening under acidic conditions .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-cyclohexyl-4-oxobutanenitrile, and how can reaction conditions be optimized?

Methodological Answer:

- Friedel-Crafts Acylation : React cyclohexyl derivatives with maleic anhydride in the presence of Lewis acids (e.g., AlCl₃) to form the oxobutanoate backbone. Subsequent nitrile introduction can be achieved via nucleophilic substitution or cyanation reactions .

- Michael Addition : Thioglycolic acid can be added to α,β-unsaturated ketones (e.g., 4-aryl-4-oxo-2-butenoic acids) to generate substituted butanenitriles. Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF) and temperature control (60–80°C) .

- Optimization Tips : Monitor reaction progress via TLC or in-situ IR spectroscopy. Use column chromatography with silica gel (hexane/ethyl acetate gradient) for purification. Yield improvements (>70%) are achievable by slow reagent addition and inert atmosphere (N₂/Ar) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR Analysis :

- IR Spectroscopy : Confirm ketone (C=O stretch: ~1700 cm⁻¹) and nitrile (C≡N stretch: ~2240 cm⁻¹) functional groups .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., cyclohexyl ring chair conformation) for absolute structural confirmation .

Advanced Research Questions

Q. What strategies address enantiomeric separation in this compound derivatives, and how does stereochemistry influence reactivity?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns). Mobile phases like hexane/isopropanol (95:5) can resolve R/S enantiomers .

- Stereochemical Impact : Enantiomers may exhibit divergent biological activity (e.g., enzyme inhibition) or reaction kinetics in nucleophilic additions. For example, the (R)-enantiomer of analogous compounds shows higher affinity for carbonyl reductases .

- Dynamic Kinetic Resolution : Employ chiral catalysts (e.g., BINAP-metal complexes) during synthesis to favor a single enantiomer .

Q. How do computational models (e.g., DFT) predict the electrophilic reactivity of this compound in nucleophilic additions?

Methodological Answer:

- DFT Calculations : Simulate electron density maps to identify electrophilic sites (e.g., carbonyl carbon). The nitrile group’s electron-withdrawing effect increases the ketone’s susceptibility to nucleophilic attack .

- Transition State Analysis : Model energy barriers for reactions with amines or Grignard reagents. Solvent effects (e.g., polar aprotic vs. protic) can be incorporated via continuum solvation models .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine theoretical models .

Q. How can contradictory data on reaction yields be systematically analyzed in the synthesis of this compound?

Methodological Answer:

- Variable Screening : Use design-of-experiments (DoE) to test factors like catalyst loading, temperature, and solvent. For example, AlCl₃ concentrations >10 mol% may reduce yields due to side reactions .

- Statistical Analysis : Apply ANOVA to identify significant variables. Contradictions often arise from uncontrolled moisture levels or impurities in starting materials .

- Case Study : A 20% yield discrepancy between studies using Friedel-Crafts acylation was traced to differences in cyclohexyl substrate purity (GC-MS analysis recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.